REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]2[C:8](=[C:9]([CH:11]=O)[CH:10]=1)[NH:7][CH:6]=[CH:5]2.[NH2:13][CH2:14][CH2:15][OH:16].[H][H]>CO.[Pd]>[OH:16][CH2:15][CH2:14][NH:13][CH2:11][C:9]1[CH:10]=[C:2]([CH3:1])[CH:3]=[C:4]2[C:8]=1[NH:7][CH:6]=[CH:5]2
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Name
|
|
Quantity
|
4.036 g
|
Type
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reactant
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Smiles
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CC=1C=C2C=CNC2=C(C1)C=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
NCCO
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
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CUSTOM
|
Details
|
Stir the mixture for 1 hour under nitrogen
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
Filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purify by flash column chromatography (silica gel, 90/9/1, dichloromethane/methanol/ammonia)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |